molecular formula C14H20Cl2N2S B6180845 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride CAS No. 2613383-60-9

1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride

Cat. No.: B6180845
CAS No.: 2613383-60-9
M. Wt: 319.3 g/mol
InChI Key: SYOIIDKVZAAFGY-UHFFFAOYSA-N
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Description

The compound “1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride” is a chemical compound with the molecular formula C12H20N2.2HCl . It’s important to note that this compound is provided for research use only and is not intended for diagnostic or therapeutic use .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride typically involves multiple steps. Starting from a thiazole derivative, the compound undergoes sequential reactions including alkylation, acylation, and amination. The critical steps involve precise control of reaction conditions such as temperature, solvent choice, and pH to ensure high yield and purity.

  • Industrial Production Methods: : For industrial-scale production, the process may involve continuous flow reactors to handle the exothermic nature of the reactions efficiently. Industrial production also considers cost-effective raw materials and optimized reaction pathways to ensure sustainability and economic viability.

Chemical Reactions Analysis

  • Types of Reactions: : This compound can participate in a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often facilitated by the presence of specific functional groups within the molecule.

  • Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary from ambient to elevated temperatures and often require inert atmospheres.

  • Major Products Formed: : The major products depend on the reaction type. For instance, oxidation might yield corresponding sulfoxides or sulfones, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

  • Chemistry: : In synthetic chemistry, it serves as an intermediate for producing more complex molecules. Its structural motifs are valuable in designing new compounds.

  • Biology: : Its biological activity is of interest for studying cell signaling pathways and enzyme interactions.

  • Medicine: : Potential therapeutic applications include the development of drugs targeting specific receptors or enzymes, contributing to treatments for various diseases.

  • Industry: : It finds uses in creating specialty chemicals and materials due to its robust chemical framework.

Mechanism of Action

  • Molecular Targets and Pathways: : The exact mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. It modulates biological pathways by influencing the activity of these targets, leading to desired pharmacological effects. Understanding its mechanism requires detailed studies using techniques like crystallography and molecular docking.

Comparison with Similar Compounds

  • Similar Compounds: : Comparisons can be made with other thiazole-based compounds, phenylmethanamine derivatives, and related amines.

  • Highlighting Uniqueness: : The unique structure of 1-{4-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]phenyl}methanamine dihydrochloride offers distinct chemical reactivity and biological activity, setting it apart from similar compounds. The presence of both a thiazole ring and a phenylmethanamine backbone contributes to its versatility and potency.

  • Listed Compounds: : Comparable molecules might include 1-phenyl-2-(propan-2-yl)thiazole and other substituted thiazoles, each differing in their specific functional groups and resulting properties.

Properties

CAS No.

2613383-60-9

Molecular Formula

C14H20Cl2N2S

Molecular Weight

319.3 g/mol

IUPAC Name

[4-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)phenyl]methanamine;dihydrochloride

InChI

InChI=1S/C14H18N2S.2ClH/c1-9(2)14-16-10(3)13(17-14)12-6-4-11(8-15)5-7-12;;/h4-7,9H,8,15H2,1-3H3;2*1H

InChI Key

SYOIIDKVZAAFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C2=CC=C(C=C2)CN.Cl.Cl

Purity

95

Origin of Product

United States

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